Gandotinib - 1229236-86-5

Gandotinib

Catalog Number: EVT-287414
CAS Number: 1229236-86-5
Molecular Formula: C23H25ClFN7O
Molecular Weight: 469.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gandotinib is an orally bioavailable imidazopyridazine [] that acts as a selective and competitive inhibitor of the Janus kinase 2 mutant V617F (JAK2V617F) []. It is being investigated for its potential antineoplastic activity [].

Mechanism of Action

Gandotinib specifically targets and inhibits the activation of the JAK2V617F protein []. This mutation, characterized by the substitution of phenylalanine for valine at amino acid position 617, plays a crucial role in tumor cell proliferation and survival []. By inhibiting JAK2V617F, gandotinib disrupts the JAK-STAT signaling pathway, which is frequently dysregulated in various malignancies [, , ]. This disruption may lead to the induction of apoptosis (programmed cell death) in tumor cells carrying the JAK2V617F mutation [].

Applications

Gandotinib has been investigated for its potential in treating myeloproliferative neoplasms (MPNs), a group of blood cancers characterized by the overproduction of blood cells in the bone marrow [, , , , , , , ].

  • Phase I Trial in MF, PV, and ET: Gandotinib was evaluated in a phase I clinical trial involving patients with primary myelofibrosis (MF), polycythemia vera (PV), and essential thrombocythemia (ET) [, , ]. The study focused on assessing the safety, tolerability, and preliminary efficacy of gandotinib in these patient populations.
  • Spleen Response in MF: In a separate study, gandotinib demonstrated a spleen length reduction (SLR) ≥50% in 62% of patients enrolled in a phase I trial []. This finding highlights the potential of gandotinib to address splenomegaly, a common and often debilitating symptom associated with MF.

Research suggests gandotinib may hold therapeutic potential for NK cell malignancies, aggressive cancers arising from NK cells [].

  • Drug Sensitivity Profiling: Drug sensitivity profiling studies have revealed that gandotinib exhibits strong efficacy against malignant NK cells in vitro []. These findings warrant further investigation into its potential as a treatment option for NK cell malignancies.

Ruxolitinib

  • Compound Description: Ruxolitinib is a first-in-class Janus kinase (JAK) 1 and JAK2 inhibitor approved for the treatment of myelofibrosis (MF), polycythemia vera, and acute graft-versus-host disease [ [, , ] ]. It functions by inhibiting the JAK-STAT signaling pathway, which plays a crucial role in the pathogenesis of these diseases.

Fedratinib

  • Compound Description: Fedratinib is a JAK2 inhibitor that has demonstrated efficacy in treating MF, particularly in patients with spleen enlargement [ [] ].
  • Relevance: Fedratinib shares a similar mechanism of action with gandotinib, both being JAK2 inhibitors investigated for their use in MF [ [] ]. They are both being evaluated for their ability to reduce spleen size and improve disease-related symptoms.

Pacritinib

  • Compound Description: Pacritinib is another JAK2 inhibitor being studied for its potential in treating MF, especially in patients with low platelet counts [ [, ] ].
  • Relevance: Pacritinib, like gandotinib, is a JAK2 inhibitor under investigation for the treatment of MF [ [, ] ]. Both compounds aim to address the limitations of existing therapies for MF.

Baricitinib

  • Compound Description: Baricitinib is a JAK1/JAK2 inhibitor that has shown efficacy in preclinical models of graft-versus-host disease (GvHD), improving survival rates and reducing disease severity [ [] ].
  • Relevance: While both baricitinib and gandotinib act on the JAK-STAT pathway, baricitinib exhibits a broader inhibitory profile by targeting both JAK1 and JAK2 [ [] ]. Gandotinib, in contrast, demonstrates greater selectivity towards JAK2. This difference in selectivity may impact their clinical applications and potential side effects.

Tofacitinib

  • Compound Description: Tofacitinib is a JAK inhibitor, predominantly targeting JAK3 and JAK1 with some activity against JAK2, approved for treating rheumatoid arthritis and ulcerative colitis [ [, , ] ].

Lestaurtinib

  • Compound Description: Lestaurtinib is a JAK2 inhibitor that has shown potential in reducing spleen size in MF patients, though its development has been hampered by toxicity concerns [ [] ].
  • Relevance: Similar to gandotinib, lestaurtinib is a JAK2 inhibitor investigated for the treatment of MF [ [] ]. Both compounds highlight the therapeutic potential of targeting JAK2 in this disease.

Itacitinib

  • Compound Description: Itacitinib is a JAK1 inhibitor being studied for its efficacy in MF, demonstrating a reduction in disease-related symptoms in clinical trials [ [] ].
  • Relevance: Both itacitinib and gandotinib target the JAK-STAT pathway but exhibit different selectivity profiles [ [] ]. Itacitinib focuses on inhibiting JAK1, while gandotinib primarily targets JAK2. This distinction may influence their therapeutic applications and side effect profiles.

Momelotinib

  • Compound Description: Momelotinib is a JAK1/JAK2 inhibitor that has shown promise in treating anemia in MF patients, addressing a significant unmet need in MF management [ [, ] ].

PF-04691502

  • Compound Description: PF-04691502 is a potent and selective PI3K/mTOR inhibitor, showing efficacy in preclinical models of T-cell prolymphocytic leukemia (T-PLL) [ [] ]. It inhibits both the PI3K and mTOR signaling pathways, which are frequently dysregulated in cancer.
  • Relevance: While PF-04691502 differs in its mechanism of action compared to gandotinib, both compounds have been investigated for their potential in treating hematological malignancies [ [] ]. PF-04691502's role in T-PLL research highlights the importance of exploring diverse therapeutic targets in cancer treatment, complementing the investigation of JAK inhibitors like gandotinib.

JQ1+

  • Compound Description: JQ1+ is a BET bromodomain inhibitor that has demonstrated selective cytotoxicity towards mutant STAT3 and STAT5B transformed cells in preclinical studies of T-PLL [ [] ].
  • Relevance: JQ1+, like gandotinib, is being explored as a potential treatment option for hematological malignancies, particularly T-PLL [ [] ]. JQ1+'s mechanism of action, inhibiting BET bromodomains involved in transcriptional regulation, contrasts with gandotinib's JAK2 inhibition, offering a different approach to disrupting oncogenic signaling pathways.

Properties

CAS Number

1229236-86-5

Product Name

Gandotinib

IUPAC Name

3-[(4-chloro-2-fluorophenyl)methyl]-2-methyl-N-(5-methyl-1H-pyrazol-3-yl)-8-(morpholin-4-ylmethyl)imidazo[1,2-b]pyridazin-6-amine

Molecular Formula

C23H25ClFN7O

Molecular Weight

469.9 g/mol

InChI

InChI=1S/C23H25ClFN7O/c1-14-9-21(29-28-14)27-22-11-17(13-31-5-7-33-8-6-31)23-26-15(2)20(32(23)30-22)10-16-3-4-18(24)12-19(16)25/h3-4,9,11-12H,5-8,10,13H2,1-2H3,(H2,27,28,29,30)

InChI Key

SQSZANZGUXWJEA-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)NC2=NN3C(=C(N=C3C(=C2)CN4CCOCC4)C)CC5=C(C=C(C=C5)Cl)F

Solubility

Soluble in DMSO, not in water

Synonyms

LY2784544; LY 2784544; LY-2784544; Gandotinib.

Canonical SMILES

CC1=CC(=NN1)NC2=NN3C(=C(N=C3C(=C2)CN4CCOCC4)C)CC5=C(C=C(C=C5)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.